molecular formula C7H8O3S2 B1626178 (4-sulfanylphenyl) methanesulfonate CAS No. 62262-84-4

(4-sulfanylphenyl) methanesulfonate

Cat. No.: B1626178
CAS No.: 62262-84-4
M. Wt: 204.3 g/mol
InChI Key: IFIKILAPWJGSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-sulfanylphenyl) methanesulfonate is an organosulfur compound that combines the properties of methanesulfonic acid and 4-mercaptophenol. This compound is known for its unique chemical structure, which includes a sulfonate ester group and a thiol group. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 4-mercaptophenyl ester typically involves the esterification of methanesulfonic acid with 4-mercaptophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of methanesulfonic acid 4-mercaptophenyl ester follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-sulfanylphenyl) methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-sulfanylphenyl) methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid 4-mercaptophenyl ester involves its interaction with nucleophiles and electrophiles. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The ester group can undergo hydrolysis to release methanesulfonic acid and 4-mercaptophenol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (4-sulfanylphenyl) methanesulfonate is unique due to the presence of both a sulfonate ester and a thiol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

62262-84-4

Molecular Formula

C7H8O3S2

Molecular Weight

204.3 g/mol

IUPAC Name

(4-sulfanylphenyl) methanesulfonate

InChI

InChI=1S/C7H8O3S2/c1-12(8,9)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3

InChI Key

IFIKILAPWJGSPO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC=C(C=C1)S

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

S-[4-(methanesulfonyloxy)phenyl] thioacetate (20.4 g., 0.083 mole) is dissolved in 150 ml. of warm (45° C.) methanol. Concentrated hydrochloric acid, 5 ml., is added and the solution is held at 45°-55° C. for 2 hours. The solution is then concentrated in vacuo to approximately 40 ml., taken up in 200 ml. of chloroform, washed with 50 ml. of water, dried over sodium sulfate and concentrated in vacuo to give 15.8 g. (93%) of the desired thiophenol as a white crystalline solid, m.p.=66°-68° C. (after recrystallization from carbon tetrachloride). Analysis calc. (found): C 41.2 (41.3); H 3.95 (4.03).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.